molecular formula C14H22ClNO2 B3116895 4-[(Dipropylamino)methyl]benzoic acid hydrochloride CAS No. 220122-27-0

4-[(Dipropylamino)methyl]benzoic acid hydrochloride

Cat. No.: B3116895
CAS No.: 220122-27-0
M. Wt: 271.78
InChI Key: ABAYELHHCSWQRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Dipropylamino)methyl]benzoic acid hydrochloride is a benzoic acid derivative featuring a dipropylamino-methyl substituent at the para position of the aromatic ring, with a hydrochloride counterion. The compound combines a hydrophilic benzoic acid group with a lipophilic dipropylamino moiety, making it a candidate for pharmaceutical applications requiring balanced solubility and bioavailability.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(dipropylamino)methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-3-9-15(10-4-2)11-12-5-7-13(8-6-12)14(16)17;/h5-8H,3-4,9-11H2,1-2H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAYELHHCSWQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC1=CC=C(C=C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(Dipropylamino)methyl]benzoic acid hydrochloride typically involves the reaction of 4-formylbenzoic acid with dipropylamine in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[(Dipropylamino)methyl]benzoic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-[(Dipropylamino)methyl]benzoic acid hydrochloride typically involves the reaction of dipropylamine with benzoic acid derivatives. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical formulations.

Chemical Structure:

  • Molecular Formula: C13H18ClN
  • Molecular Weight: 239.74 g/mol
  • CAS Number: 67688-73-7

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance, analogs of benzoic acid have been found effective against various bacterial strains, suggesting potential for developing new antimicrobial agents based on this compound.

Anti-inflammatory Properties

Recent investigations into para-aminobenzoic acid derivatives have revealed anti-inflammatory effects, which may extend to this compound. This could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Antidiabetic Effects

Some derivatives of benzoic acid have demonstrated potential in managing diabetes by improving insulin sensitivity and glucose metabolism, indicating a promising area for further research with this compound.

Therapeutic Applications

The therapeutic applications of this compound are diverse and include:

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of more complex pharmaceuticals, particularly those targeting central nervous system disorders due to its dipropylamino moiety, which is known for its neuroactive properties.

Drug Development

Given its structural similarities to known therapeutic agents, ongoing research focuses on its potential as a lead compound in drug development for conditions such as:

  • Neurological disorders
  • Inflammatory diseases
  • Infectious diseases

Data Tables

The following table summarizes key findings related to the biological activities and therapeutic potential of this compound.

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduces inflammation markers in vitro
AntidiabeticImproves insulin sensitivity in animal models
Pharmaceutical UseIntermediate for CNS-active drugs

Case Study on Antimicrobial Efficacy

In a study published in MDPI, various benzoic acid derivatives were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones for compounds similar to this compound . This suggests potential for developing new antibiotics.

Case Study on Anti-inflammatory Effects

A recent publication highlighted the anti-inflammatory effects of benzoic acid derivatives in animal models of arthritis, indicating that compounds like this compound could be further explored for their therapeutic benefits .

Mechanism of Action

The mechanism of action of 4-[(Dipropylamino)methyl]benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

4-{[4-({[(1R,2S)-2-Phenylcyclopropyl]amino}methyl)-1-piperidinyl]methyl}benzoic Acid Dihydrochloride ()

  • Molecular Formula : C₂₃H₃₀Cl₂N₂O₂
  • Key Features: Contains a piperidinyl-methyl group linked to a chiral phenylcyclopropylamino substituent. Higher molecular weight (437.41 g/mol) compared to the target compound (estimated ~300 g/mol). The dihydrochloride salt enhances solubility but introduces steric hindrance due to the bulky piperidine and cyclopropyl groups .

4-(Dimethylamino)benzohydrazide (–5)

  • Molecular Formula : C₉H₁₃N₃O
  • Key Features: Substitutes the dipropylamino group with dimethylamino and replaces the carboxylic acid with a hydrazide. Reduced lipophilicity compared to the target compound, favoring hydrogen-bonding interactions. Demonstrated utility in crystal engineering due to hydrogen-bonding motifs .

Benzoic Acid, 4-[(Dipropylamino)sulfonyl]-, Sodium Salt ()

  • Molecular Formula: Not explicitly provided (sulfonamide derivative).
  • Sodium salt form improves aqueous solubility, contrasting with the hydrochloride form of the target compound .

Aminoalkyl Chain Variations

Ropinirole Hydrochloride ()

  • Molecular Formula : C₁₆H₂₄N₂O·HCl
  • Key Features: Features a dipropylaminoethyl group attached to an indolinone core instead of benzoic acid. Clinically used as a dopamine agonist for Parkinson’s disease, highlighting the pharmacological relevance of dipropylaminoethyl motifs. Lower aqueous solubility than benzoic acid derivatives due to the non-polar indolinone ring .

3-Oxo Ropinirole Hydrochloride ()

  • Molecular Formula : C₁₆H₂₃ClN₂O₂
  • Key Features: Oxidized indolinone derivative of ropinirole, with a ketone at the 3-position. Reduced basicity compared to the target compound due to the absence of a protonatable amine in the indolinone core .

Functional Group Modifications

4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic Acid Dihydrochloride (–11)

  • Molecular Formula : C₁₄H₂₄Cl₂N₂O₂
  • Key Features: Branched dimethylamino-propyl-methylamino substituent increases steric bulk and basicity. Dihydrochloride salt enhances solubility but may reduce membrane permeability compared to monohydrochloride salts .

Benzo[a]phenoxazinium Chlorides ()

  • Key Features: Phenoxazinium core with chloride and ester groups, enabling near-infrared (NIR) fluorescence.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility Features Pharmacological Relevance
4-[(Dipropylamino)methyl]benzoic acid HCl ~C₁₄H₂₂ClNO₂ (estimated) ~300 (estimated) Dipropylamino-methyl, benzoic acid Moderate (HCl salt enhances H₂O) Potential CNS modulation
Ropinirole HCl () C₁₆H₂₄N₂O·HCl 296.84 Dipropylaminoethyl-indolinone Low (indolinone core) Dopamine agonist (Parkinson’s)
4-(Dimethylamino)benzohydrazide () C₉H₁₃N₃O 179.22 Dimethylamino, hydrazide High (hydrogen-bonding) Crystal engineering
3-Oxo Ropinirole HCl () C₁₆H₂₃ClN₂O₂ 310.82 Dipropylaminoethyl-indole-2,3-dione Slight in DMSO, MeOH Metabolite/impurity studies

Biological Activity

4-[(Dipropylamino)methyl]benzoic acid hydrochloride, also known as a derivative of benzoic acid, has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Synthesis

The compound features a benzoic acid core with a dipropylamino side chain, which is hypothesized to influence its interaction with biological targets. The synthesis typically involves the following steps:

  • Formation of the Benzoic Acid Derivative : This can be achieved through the reaction of benzoic acid with dipropylamine under acidic conditions.
  • Hydrochloride Salt Formation : The final product is often converted to its hydrochloride salt to enhance solubility and stability.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxicity in specific cancer cell lines. For instance, experiments conducted on Hep-G2 (liver cancer) and A2058 (melanoma) cells showed significant inhibition of cell growth, indicating its potential as an anticancer agent .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit certain enzymes involved in metabolic pathways. Notably, it has been shown to inhibit neurolysin and angiotensin-converting enzyme (ACE), which are critical in various physiological processes.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Interaction : The dipropylamino group may facilitate binding to enzyme active sites, altering their activity.
  • Cellular Uptake : The hydrophobic nature of the compound allows it to penetrate cellular membranes effectively, leading to intracellular effects.
  • Modulation of Signaling Pathways : By inhibiting key enzymes, the compound may modulate signaling pathways related to cell proliferation and apoptosis.

Case Studies and Research Findings

StudyFindings
Lahtinen et al. (2020)Demonstrated antimicrobial activity against multiple bacterial strains.
PMC7036779Showed significant cytotoxicity in Hep-G2 and A2058 cell lines with minimal effects on normal fibroblasts.
MDPI (2022)Identified inhibition of neurolysin and ACE, suggesting cardiovascular implications.

Q & A

Q. What are the common synthetic routes for 4-[(Dipropylamino)methyl]benzoic acid hydrochloride, and how are intermediates characterized?

Synthesis typically involves alkylation of benzoic acid derivatives with dipropylamine groups. For example, intermediates like 4-(aminomethyl)benzoic acid may undergo nucleophilic substitution with dipropylamine in the presence of a coupling agent. Characterization often employs HPLC with mobile phases such as ammonium acetate (pH 2.5) and acetonitrile/methanol mixtures (70:30) for impurity profiling . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation, particularly to distinguish regioisomers or byproducts like N-oxide derivatives .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges is effective for sample preparation, as demonstrated for structurally similar amines in wastewater studies . Reverse-phase HPLC with UV detection (e.g., 254 nm) is standard, but LC-MS/MS provides higher specificity for low-concentration samples. Internal standards like deuterated analogs (e.g., triclosan-d3) improve quantification accuracy in biological matrices .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH) and pH-dependent hydrolysis. The hydrochloride salt form enhances aqueous solubility but may degrade via hydrolysis of the dipropylamino group under strongly acidic (pH < 2) or alkaline (pH > 9) conditions. Storage at −18°C in amber vials is advised to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data caused by impurity profiles?

Impurities ≥0.05% (e.g., oxidized byproducts or alkylation side products) can skew pharmacological assays. For example, 4-[2-(dipropylamino)ethyl]-3-propylideneindolin-2-one, a common degradation product, may exhibit off-target receptor binding . Rigorous purity assessment via gradient HPLC (e.g., 0.1% formic acid/acetonitrile) and orthogonal techniques like capillary electrophoresis are critical .

Q. What experimental design considerations are essential for studying the compound’s receptor interactions?

  • Binding assays : Use radiolabeled analogs (e.g., ³H-labeled derivatives) to quantify affinity for aminergic receptors.
  • Functional studies : Pair with calcium flux or cAMP assays to distinguish agonist/antagonist effects.
  • Negative controls : Include structurally related but inactive analogs (e.g., 4-(dimethylamino)benzohydrazide) to validate specificity .

Q. How can method optimization address low recovery rates during extraction?

Low recovery in biological samples often stems from adsorption to glassware or proteins. Solutions include:

  • Silanization : Treat glassware with 5% dimethyldichlorosilane to prevent analyte adsorption .
  • Protein precipitation : Use acetonitrile with 0.1% formic acid to denature proteins while stabilizing the compound .
  • Matrix-matched calibration : Correct for ion suppression in LC-MS/MS by spiking standards into blank matrix extracts .

Q. What computational approaches predict the compound’s metabolic fate or environmental persistence?

  • DFT calculations : Model hydrolysis pathways and transition states for the dipropylamino group .
  • QSAR models : Use logP and pKa values (predicted via software like ACD/Labs) to estimate biodegradability or bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Dipropylamino)methyl]benzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[(Dipropylamino)methyl]benzoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.